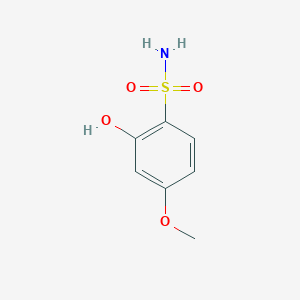

2-Hydroxy-4-methoxybenzene-1-sulfonamide

CAS No.: 1243393-79-4

Cat. No.: VC5512493

Molecular Formula: C7H9NO4S

Molecular Weight: 203.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1243393-79-4 |

|---|---|

| Molecular Formula | C7H9NO4S |

| Molecular Weight | 203.21 |

| IUPAC Name | 2-hydroxy-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C7H9NO4S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |

| Standard InChI Key | ZJIRUFKWDHDTQI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)S(=O)(=O)N)O |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 2-hydroxy-4-methoxybenzene-1-sulfonamide, reflects the positions of its functional groups on the benzene ring. The sulfonamide group at position 1 introduces both hydrophilic and hydrogen-bonding capabilities, while the hydroxyl and methoxy groups at positions 2 and 4 contribute to its electronic and steric properties. This substitution pattern aligns with strategies used to optimize bioactivity in sulfonamide-based pharmaceuticals, where electron-donating groups enhance interactions with enzymatic targets .

The molecular formula is C₇H₉NO₄S, with a molecular weight of 215.21 g/mol. While experimental data on its exact melting point, solubility, and stability remain unreported, comparisons to structurally similar compounds suggest moderate water solubility and thermal stability comparable to other sulfonamides . For instance, 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (CAS 4065-45-6), a related compound with a sulfonic acid group, exhibits a melting point of 170°C and high water solubility (300.92 g/L at 25°C) .

Synthesis and Manufacturing Approaches

Reductive Amination Strategies

A primary synthesis route for benzenesulfonamide derivatives involves reductive amination, as demonstrated in the preparation of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide . In this method, 4-aminobenzenesulfonamide reacts with 2-hydroxy-3-methoxybenzaldehyde under reflux in ethanol, followed by sodium borohydride reduction to yield the target compound. While this approach introduces substituents via an amino linkage, direct functionalization of the benzene ring requires alternative strategies.

Direct Sulfonation and Functionalization

Hypothetically, 2-hydroxy-4-methoxybenzene-1-sulfonamide could be synthesized through sequential sulfonation and amidation:

-

Sulfonation: Treatment of 2-hydroxy-4-methoxybenzene with chlorosulfonic acid at 20–25°C to form the intermediate sulfonic acid .

-

Chlorination: Conversion to the sulfonyl chloride using phosphorus pentachloride (PCl₅).

-

Amination: Reaction with aqueous ammonia to yield the sulfonamide .

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies for synthesizing benzenesulfonamide derivatives:

Physicochemical Properties

Spectral Characteristics

While experimental spectra for 2-hydroxy-4-methoxybenzene-1-sulfonamide are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) data for analogous compounds provide insights:

-

IR: Expected peaks near 3350 cm⁻¹ (N−H stretch), 1150–1350 cm⁻¹ (S=O asymmetric/symmetric stretches), and 1250 cm⁻¹ (C−O of methoxy) .

-

¹H NMR: Aromatic protons appear as a complex multiplet (δ 6.5–7.5 ppm), with singlet resonances for −OCH₃ (δ 3.8–4.0 ppm) and −OH (δ 5.5–6.0 ppm, exchangeable) .

Solubility and Stability

The sulfonamide group enhances water solubility relative to non-polar analogs, though the hydrophobic benzene ring and methoxy group may reduce it compared to sulfonic acids . Accelerated stability studies under varying pH and temperature conditions are needed to assess degradation pathways.

Biological and Pharmacological Activities

Antimicrobial Properties

Though direct evidence is lacking, the sulfonamide moiety’s historical role as a bacteriostatic agent (e.g., sulfa drugs) implies potential antibacterial activity. Further studies should evaluate efficacy against Gram-positive and Gram-negative strains.

Toxicological Profile

Acute and Chronic Toxicity

Subchronic toxicity studies of 2-hydroxy-4-methoxybenzophenone (HMB), a structural analog, revealed dose-dependent hepatorenal effects in rodents, including hepatocyte vacuolization and renal tubular dilation . While these findings cannot be directly extrapolated to 2-hydroxy-4-methoxybenzene-1-sulfonamide, they underscore the need for rigorous toxicological screening, particularly for compounds with aromatic sulfonamide backbones.

Genotoxicity and Carcinogenicity

In vitro assays on HMB demonstrated weak mutagenicity in Salmonella typhimurium strains and clastogenicity in Chinese hamster ovary (CHO) cells with metabolic activation . These results highlight the importance of evaluating sulfonamide derivatives for DNA-damaging potential, especially those intended for topical or prolonged use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume